molecular formula C25H32N4O2S B1618569 Tioperidone CAS No. 52618-67-4

Tioperidone

Cat. No.: B1618569
CAS No.: 52618-67-4
M. Wt: 452.6 g/mol
InChI Key: CDNFCUXEJDEBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories of Tioperidone Discovery and Early Development in Academic Research

The development of antipsychotic agents has a rich history, beginning with the discovery of chlorpromazine (B137089) in the 1950s, which was initially developed as a tranquilizer. ontosight.ai This discovery opened the door for the development of numerous other "typical" and later "atypical" antipsychotics. The research trajectory often involved the synthesis and screening of numerous chemical compounds to identify those with potential therapeutic effects on psychosis. Academic research has played a significant role in this process, from elucidating the mechanisms of action of these drugs to developing novel synthetic routes. While the specific academic origins of this compound are not clearly documented in available literature, its classification as a tranquilizer and antipsychotic places it within this broader historical context of psychopharmacological research.

Table 1: Chemical and Pharmacological Profile of this compound

PropertyDescriptionSource
Chemical Name 3-(4-(4-(2-(propylthio)phenyl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione medkoo.com
Molecular Formula C25H32N4O2S medkoo.com
CAS Number 52618-67-4 medkoo.com
Compound Class Phenylpiperazine derivative, Quinazoline-2,4(1H,3H)-dione nih.govnih.gov
Pharmacological Action Tranquilizer, Antidepressant, Reverses P-glycoprotein-mediated multidrug resistance medkoo.comncats.io
Mechanism of Action Modulates dopamine (B1211576) and serotonin (B10506) pathways ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52618-67-4

Molecular Formula

C25H32N4O2S

Molecular Weight

452.6 g/mol

IUPAC Name

3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H32N4O2S/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31)

InChI Key

CDNFCUXEJDEBEX-UHFFFAOYSA-N

SMILES

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O

Canonical SMILES

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies of Tioperidone

Established Synthesis Pathways for Tioperidonewikipedia.orgmpdkrc.edu.inresearch-solution.com

The synthesis of Tioperidone can be achieved through various established pathways. One common method involves the use of isatoic anhydride (B1165640) as a key precursor. wikipedia.org Isatoic anhydride is an organic compound derived from anthranilic acid and is prepared by the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org

A notable synthesis pathway for this compound begins with the alkylation of a piperazine (B1678402) derivative with 4-chlorobutyronitrile. theswissbay.ch The resulting product is then reduced using lithium aluminum hydride to yield a primary amine. theswissbay.ch This amine subsequently reacts with isatoic anhydride to form an anthranilamide analogue. wikipedia.orgtheswissbay.ch The final step in this synthesis involves a reaction with phosgene to produce this compound. theswissbay.ch

Stepwise Reaction Mechanisms in this compound Synthesismpdkrc.edu.in

The synthesis of this compound involves a series of well-defined reaction mechanisms. These are fundamental chemical processes that include addition, elimination, substitution, and rearrangement reactions. youtube.com

Alkylation: This is a type of substitution reaction where an alkyl group is attached to a molecule. In the synthesis of this compound, a piperazine derivative undergoes alkylation. theswissbay.ch

Reduction: This mechanism involves the gain of electrons or an increase in the number of bonds to hydrogen. The reduction of the nitrile group to a primary amine is a critical step in the synthesis. theswissbay.ch

Acylation: This reaction introduces an acyl group into a molecule. The reaction of the primary amine with isatoic anhydride is an example of acylation, leading to the formation of an amide bond. theswissbay.ch

Cyclization: The final step involving phosgene leads to the formation of the quinazolinedione ring system through a cyclization reaction. theswissbay.ch

Precursor Compounds and Intermediate Derivationsmpdkrc.edu.in

The synthesis of this compound relies on several key precursor compounds and the formation of specific intermediate derivatives.

Compound Type Specific Compound Role in Synthesis
Starting Material Piperazine derivativeCore scaffold for building the final molecule theswissbay.ch
Reagent 4-chlorobutyronitrileAlkylating agent to introduce the butyl chain theswissbay.ch
Reducing Agent Lithium aluminum hydrideReduces the nitrile group to a primary amine theswissbay.ch
Key Precursor Isatoic anhydrideReacts with the primary amine to form the anthranilamide intermediate wikipedia.orgtheswissbay.ch
Reagent PhosgeneUsed in the final step to form the quinazolinedione ring theswissbay.ch
Intermediate Primary amineFormed after the reduction of the nitrile theswissbay.ch
Intermediate Anthranilamide analogueFormed from the reaction of the primary amine and isatoic anhydride theswissbay.ch

Advanced Methodological Approaches in this compound Chemical Production

Modern advancements in chemical synthesis can be applied to the production of this compound to improve efficiency and yield. These approaches often focus on catalysis and process optimization.

One such approach involves the use of nanoparticle-based catalysts. For instance, ZnO nanoparticles supported on dendritic fibrous nanosilica have been shown to be efficient catalysts for the one-pot synthesis of quinazoline-2,4(1H,3H)-diones, the core structure of this compound. rsc.org This method offers a direct and efficient pathway for constructing the heterocyclic framework of the molecule. rsc.org

Another advanced technique is the use of cascade reactions, also known as domino or tandem reactions. wikipedia.org These reactions involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org This methodology can significantly increase atom economy and reduce waste, time, and labor. wikipedia.org

Strategies for the Derivatization and Structural Modification of this compound Analogues

The derivatization and structural modification of this compound are crucial for developing analogues with potentially improved properties. nih.gov These strategies often involve altering specific parts of the molecule to influence its biological activity.

Key areas for structural modification in compounds similar to this compound include:

Aromatic Moiety: Modifications to the phenyl ring can influence receptor affinity. researchgate.net

Cyclic Amine: Altering the piperazine ring, for example, by expansion to a piperidine, can affect potency. nih.gov

Central Linker: The length and nature of the butyl chain connecting the piperazine and quinazolinedione moieties are critical for activity. researchgate.net

Lipophilic Appendage: The bicyclic aromatic system contributes to the molecule's lipophilicity and can be a target for modification. researchgate.net

Structure Activity Relationship Sar of Tioperidone

Foundational Principles of Structure-Activity Relationship Analysis in Tioperidone Research

Structure-Activity Relationship (SAR) analysis is a foundational process in drug discovery that systematically investigates how modifications to a molecule's chemical structure affect its biological activity. collaborativedrug.com The core premise is that the specific arrangement of atoms and functional groups within a compound like this compound dictates its properties and interactions with biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors. collaborativedrug.comslideshare.net

The primary goals of SAR studies in the context of this compound research are to:

Identify the key structural moieties (pharmacophores) responsible for its antipsychotic activity.

Understand how changes to different parts of the molecule can enhance potency and selectivity for specific receptors (e.g., dopamine D2 vs. serotonin 5-HT2A). nih.gov

Optimize pharmacokinetic properties by modifying the structure.

Guide the synthesis of new analogues with improved therapeutic profiles. spu.edu.sy

This process involves designing and synthesizing a series of related compounds where specific parts of the this compound molecule are systematically altered. These analogues are then tested in biological assays to measure their activity, allowing researchers to deduce critical structure-function correlations. slideshare.net

Identification of Critical Structural Determinants for this compound's Biological Activity

Systematic modification of this compound's core structure provides valuable data on which functional groups are essential for its pharmacological action. Studies on related 1,2-benzisothiazol-3-yl-piperazine derivatives show that changes to the linker chain and the aromatic systems significantly influence receptor affinity and efficacy. capes.gov.bracs.orgnih.gov

Key areas for modification on the this compound scaffold include:

The Benzisothiazole Ring: The fluorine atom at the 6-position is a critical feature. Halogen substitutions on this ring are common in many antipsychotics and can influence binding affinity and metabolic stability.

The Ethyl Linker: The length and conformation of the alkyl chain connecting the piperazine (B1678402) and the quinazolinedione moieties are crucial. Studies on similar compounds have shown that a four-carbon spacer often provides optimal activity. capes.gov.br Altering this linker can impact how the molecule fits into the receptor's binding pocket.

The following interactive table illustrates how hypothetical modifications to this compound, based on established SAR principles for analogous antipsychotics, could influence biological activity.

CompoundModification from this compoundRationale for Activity Change (Hypothetical)
Analogue AReplacement of 6-fluoro with 6-chloro on the benzisothiazole ringMay alter electronic properties and binding interactions at the receptor.
Analogue BExtension of the ethyl linker to a propyl or butyl chainCould optimize the distance between the two key pharmacophoric groups for better receptor fit. capes.gov.br
Analogue CRemoval of the fluorine atom from the benzisothiazole ringLikely to decrease potency, as fluorine often contributes to favorable binding interactions.
Analogue DSubstitution on the quinazolinedione ring (e.g., adding a methyl group)Could impact solubility and metabolic pathways.

This table is for illustrative purposes to demonstrate SAR principles and does not represent real experimental data for these specific analogues.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. capes.gov.br A molecule's bioactive conformation is the specific three-dimensional shape it must adopt to bind to its biological target and elicit a response. nih.gov This conformation may differ from the molecule's lowest energy state in solution.

For antipsychotics like this compound, which often bind to G-protein coupled receptors, the ability to adopt the correct conformation is paramount for high-affinity binding. Molecular modeling and docking studies on structurally related antipsychotics, such as ziprasidone (B1663615) and risperidone (B510), suggest that the interaction involves key amino acid residues. pharmascholars.com For instance, the piperazine nitrogen and the benzisothiazole moiety are often involved in crucial hydrogen bonding and π-π stacking interactions within the receptor pocket. pharmascholars.com Conformational restrictions, such as those imposed by introducing double bonds or cyclic structures into the linker chain, have been shown to be detrimental to activity in related compounds, indicating that a degree of flexibility is necessary for achieving the optimal bioactive conformation. capes.gov.br

Impact of Substituent Modifications on Pharmacological Activity

Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that refines SAR analysis by creating mathematical models to correlate the chemical structure of compounds with their biological activity. scienceforecastoa.comresearchgate.net This method moves beyond qualitative observations to quantify the relationship between a molecule's physicochemical properties and its potency. spu.edu.sy

The development of a predictive QSAR model for this compound analogues would involve a systematic process to forecast the biological activity of newly designed compounds before their synthesis. chemmethod.com This process generally includes the following steps:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities (e.g., receptor binding affinities) would be compiled. This set is then divided into a 'training set' to build the model and a 'test set' to validate its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated (see section 3.3.2).

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to generate an equation that links the descriptors to the biological activity. chemmethod.com The goal is to find a statistically robust model with high correlational and predictive accuracy. spu.edu.sy

Validation: The model's ability to predict the activity of the compounds in the test set (which was not used to create the model) is evaluated. A successful QSAR model can then be used to prioritize the synthesis of new analogues that are predicted to have high activity. nih.gov

Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. researchgate.net In a QSAR study for this compound, a variety of descriptors would be calculated to capture the structural features relevant to its biological activity. These typically fall into several categories:

Lipophilicity Descriptors: Parameters like LogP (the logarithm of the partition coefficient) quantify the molecule's hydrophobicity, which is crucial for crossing the blood-brain barrier and interacting with hydrophobic pockets in the receptor. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier orbitals (HOMO and LUMO). They are important for electrostatic and charge-transfer interactions with the receptor.

Steric (Topological) Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are critical for ensuring a good physical fit within the binding site. researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and can provide detailed information about electronic structure, partial charges, and dipole moments.

A QSAR analysis for diclofenac (B195802) analogues, for example, revealed that lipophilicity and the angle of twist between two phenyl rings were the crucial parameters for activity. nih.gov Similarly, for this compound analogues, a QSAR model would likely identify a combination of these descriptor types as being critical for predicting antipsychotic potency.

Development of Predictive Models for this compound Analogues

Computational and In Silico Methods in this compound SAR Investigations

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating variations in molecular descriptors with changes in activity. Molecular descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify aspects like charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Information Encoded
Topological Molecular Connectivity Index Atomic branching and connectivity
Geometrical Molecular Surface Area Size and shape of the molecule
Electronic Dipole Moment Polarity and charge distribution

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. scitechnol.com This method is crucial for understanding the interactions at the molecular level that govern a drug's mechanism of action. For this compound, which is known to interact with dopamine and serotonin receptors, docking studies could elucidate the specific binding modes and key amino acid interactions within the receptor's active site.

Studies on similar molecules, such as risperidone and its derivatives, have utilized molecular docking to investigate their interactions with the D2 dopamine receptor. nih.gov These studies often identify critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. The results of molecular docking are often expressed as a scoring function, which estimates the binding energy of the ligand-receptor complex.

| π-π Stacking | Interaction between aromatic rings | Can provide additional binding affinity |

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. ugm.ac.id These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or by aligning a set of active molecules. dovepress.com

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of compounds to identify novel molecules that possess the required structural features for activity. jppres.com For this compound and its analogs, a pharmacophore model could be constructed based on its known interactions with its target receptors. This model would highlight the critical distances and spatial relationships between key functional groups, providing a blueprint for the design of new compounds with potentially improved pharmacological properties. nih.gov

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient publicly available information to generate the detailed article as requested in the provided outline.

The search for specific data on this compound's molecular mechanisms of action, including its ligand-receptor interaction profiles and its effects on intracellular signaling pathways, did not yield the required detailed research findings. Specifically, the following critical information, which is necessary to adhere to the user's structured outline, could not be located:

Comprehensive Receptor Binding Affinity and Selectivity Data (Section 4.1.1): No comprehensive in vitro studies detailing the binding affinities (Ki values) of this compound across a standard panel of neuroreceptors (e.g., dopamine, serotonin, adrenergic, histaminergic, muscarinic) were found. Without this primary data, a data table for its binding profile cannot be created.

Ligand-Receptor Binding Kinetics (Section 4.1.2): No studies characterizing the association (k-on) and dissociation (k-off) rates or the receptor residence time for this compound at its targets were identified.

Comparative Receptor Binding Analysis (Section 4.1.3): While binding data for established agents like Risperidone and Haloperidol are available, a comparative analysis is not possible without the corresponding profile for this compound.

Intracellular Signaling Pathways (Sections 4.2.1 and 4.2.2): No research papers were found that investigate the specific downstream effects of this compound on G-Protein Coupled Receptor (GPCR) signaling cascades or on kinase signaling pathways such as MAPK and PI3K/Akt/mTOR.

General sources mention that this compound is an antipsychotic compound believed to modulate dopamine and serotonin pathways. ontosight.ai However, these sources lack the specific, quantitative data required to construct the scientifically rigorous article requested.

Due to this lack of specific data in the available scientific literature, generating the article with the mandated structure and content inclusions is not possible without resorting to speculation or fabrication, which would violate the core principles of accuracy.

Molecular Mechanisms of Action of Tioperidone

Intracellular Signaling Pathways Modulated by Tioperidone

Exploration of Other Relevant Intracellular Signaling Networks (e.g., Wnt/β-catenin, Hippo Pathway Interactions)

While direct investigations into the interaction of this compound with the Wnt/β-catenin and Hippo signaling pathways are not extensively documented in publicly available literature, evidence from structurally and pharmacologically related antipsychotics, such as risperidone (B510), suggests potential modulatory effects. These pathways are crucial for neurodevelopment, synaptic plasticity, and cellular homeostasis, and their dysregulation has been implicated in psychiatric disorders. mdpi.commdpi.com

Wnt/β-catenin Pathway: The canonical Wnt signaling pathway is fundamentally involved in cell fate determination, proliferation, and migration. mdpi.comfrontiersin.org A key regulatory component of this pathway is the "destruction complex," which includes Glycogen Synthase Kinase 3β (GSK-3β). frontiersin.orgcpn.or.kr In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for degradation and preventing it from entering the nucleus to activate gene transcription. cpn.or.kr Several atypical antipsychotics have been shown to modulate the GSK-3β-mediated signaling pathway. researchgate.netnih.gov For instance, paliperidone (B428) (the active metabolite of risperidone, a close structural analog of this compound) has been observed to act through the canonical Wnt pathway by reversing decreases in the phosphorylation of Akt1 and GSK3β. researchgate.netnih.gov Studies on risperidone have shown it can decrease levels of β-catenin in glioma cells and that its use is associated with changes in the methylation of genes within the Wnt signaling pathway. oup.combiorxiv.orgresearchgate.net Given that D2 receptor signaling, a primary target of this compound, is known to affect GSK-3β activity, it is plausible that this compound may exert an influence on the Wnt/β-catenin pathway, primarily through its modulation of GSK-3β. nih.gov

Hippo Pathway: The Hippo signaling pathway is an evolutionarily conserved cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. mdpi.comnih.govmdpi.comfrontiersin.org Its primary downstream effectors are the transcriptional co-activators YAP and TAZ. frontiersin.orgnih.gov The Hippo pathway is subject to regulation by a wide array of upstream signals, including those from G-protein-coupled receptors (GPCRs), which are the main targets for antipsychotic drugs. nih.govfrontiersin.org Research has demonstrated that several antipsychotics, including risperidone, can downregulate the genes of the Hippo pathway in neuronal-like cells. mdpi.com This modulation may reduce pro-inflammatory signaling through crosstalk with other pathways like Wnt and TGF-β. mdpi.com Given this compound's function as a potent antagonist at multiple GPCRs (detailed in section 4.3.1), it may indirectly influence Hippo signaling. However, direct experimental evidence confirming this compound's interaction with core Hippo pathway components is currently lacking.

Neurochemical Modulations by this compound (In Vitro and In Vivo)

Characterization of Neurotransmitter System Interactions and Modulation

This compound is expected to exhibit potent antagonism at several key receptors:

Dopamine (B1211576) Receptors: High affinity for the D2 receptor is a hallmark of all antipsychotic drugs and is central to their efficacy in treating the positive symptoms of schizophrenia. psychopharmacologyinstitute.commerckmanuals.com

Serotonin (B10506) Receptors: Very high affinity for the 5-HT2A receptor is characteristic of atypical antipsychotics. psychopharmacologyinstitute.com The potent 5-HT2A blockade relative to D2 blockade is hypothesized to contribute to a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms. psychopharmacologyinstitute.com

Adrenergic and Histaminergic Receptors: The compound also acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors. drugbank.compsychopharmacologyinstitute.com

The in vivo consequence of this receptor binding profile is a complex modulation of neurotransmitter systems. For example, a related novel compound with potent 5-HT2A and D2 antagonism has been shown in microdialysis studies to significantly and preferentially enhance the release of dopamine in the mesocortical pathway. nih.gov Antagonism at presynaptic receptors can lead to an increase in neurotransmitter release, while postsynaptic antagonism blocks the signal transmission. saskoer.catg.org.au This dual action allows for a fine-tuning of neuronal circuits that are dysregulated in psychosis. merckmanuals.com

Table 1: Receptor Binding Affinities (Ki, nM) for Risperidone (as a proxy for this compound) This table displays the binding profile for risperidone, a close structural and pharmacological analog of this compound.

(Data sourced from Psychopharmacology Institute, based on scientific literature). psychopharmacologyinstitute.com

Investigation of Enzyme Activity Modulation Relevant to Neurotransmission

Beyond direct receptor interaction, the activity of this compound can involve the modulation of key intracellular enzymes that regulate neuronal signaling and neurotransmitter function. numberanalytics.com

The most relevant enzymatic target identified for this class of drugs is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to the pathophysiology of several neuropsychiatric disorders. nih.govnih.govthno.org Studies on compounds structurally related to this compound have demonstrated a significant interaction with the GSK-3β signaling pathway. For example, paliperidone was found to reverse MK-801-induced decreases in the phosphorylation of Akt1 and GSK3β in prefrontal cortical neurons. nih.gov This is significant because phosphorylation of GSK-3β at its serine-9 residue by the kinase Akt leads to its inhibition. researchgate.net The inhibition of GSK-3β has been shown to be a point of convergence for the actions of various mood stabilizers and antipsychotics. researchgate.netnih.govfrontiersin.org Therefore, a primary mechanism of this compound's enzymatic modulation is likely the inhibition of GSK-3β activity secondary to its effects on upstream signaling cascades like the PI3K/Akt pathway, which is influenced by D2 receptor blockade. researchgate.net

Other enzymes critical to neurotransmission include those involved in the synthesis and degradation of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) for dopamine. numberanalytics.com While these enzymes are crucial for maintaining synaptic homeostasis, there is no direct evidence in the reviewed literature to suggest that this compound is a direct inhibitor or activator of these specific metabolic enzymes. Its primary influence on neurotransmitter levels appears to be through the modulation of receptor-mediated release and signaling-enzyme activity. nih.govresearchgate.net

Analysis of Ion Channel Interactions and Functional Consequences

Ion channels, which are pore-forming proteins that allow the passage of ions across cell membranes, are fundamental to neuronal excitability, neurotransmitter release, and signal propagation. studysmarter.co.ukpharmacologyeducation.org Pharmacological modulation of ion channels is a key mechanism for many drugs acting on the central nervous system. nih.govmdpi.comrsc.org Drugs can interact with ion channels directly, by physically blocking the pore, or allosterically, by binding to other sites on the channel protein to alter its gating properties (opening, closing, and inactivation). mdpi.com

A comprehensive pharmacological profile of any neuropsychiatric drug requires screening against a panel of physiologically important ion channels, such as voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels. pharmacologyeducation.org Interaction with these channels can have significant functional consequences. For instance, blockade of specific potassium channels (like hERG) can have cardiac implications, while modulation of neuronal sodium and calcium channels can directly alter neuronal firing patterns and neurotransmitter release. saskoer.catg.org.au

For this compound, specific data from comprehensive ion channel screening panels are not available in the reviewed scientific literature. The primary mechanism of action for this compound and its analogs is attributed to their effects on G-protein-coupled neurotransmitter receptors rather than direct ion channel blockade. drugbank.compsychopharmacologyinstitute.com However, a full characterization of its safety and off-target effects would necessitate such an investigation. Without specific data, any potential effects of this compound on ion channels remain speculative.

Table of Mentioned Compounds

Preclinical Pharmacological Investigations of Tioperidone

In Vitro Pharmacological Studies of Tioperidone

In vitro studies are the first step in characterizing the pharmacological properties of a compound like this compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial insights into its molecular interactions and cellular effects.

Application of Cell-Based Assays for Receptor Function and Intracellular Signaling

Cell-based assays are fundamental in early drug development to understand how a compound affects cellular functions. bioagilytix.com For a potential antipsychotic such as this compound, these assays are employed to determine its functional activity at specific receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors. ontosight.aimdpi.com These assays typically utilize engineered cell lines that express a target receptor. nuvisan.comprobiocdmo.com When this compound is introduced to these cells, its effect on receptor function can be measured by monitoring changes in intracellular signaling pathways. sygnaturediscovery.com

Commonly measured signaling endpoints include the mobilization of intracellular calcium, the accumulation of cyclic AMP (cAMP), and the phosphorylation of specific proteins. sygnaturediscovery.com These assays can determine whether this compound acts as an agonist, antagonist, or partial agonist at a particular receptor. medizinonline.com For instance, its expected antagonism at dopamine D2 and serotonin 5-HT2A receptors would be quantified in such systems. biorxiv.orgdrugbank.com Furthermore, these assays can reveal any "biased agonism," where a compound might preferentially activate one signaling pathway over another at the same receptor, which can have significant implications for its therapeutic and side-effect profile. sygnaturediscovery.com

Use of Isolated Tissue Preparations and Organ Bath Studies for Mechanistic Elucidation

Isolated tissue preparations and organ bath studies offer a more integrated physiological system than cell-based assays to examine a compound's effects. ontosight.ai These ex vivo techniques involve suspending a piece of tissue, such as an artery or a strip of intestinal muscle, in a temperature-controlled bath containing a physiological solution. thecarlatreport.comscielo.br The contractile or relaxant responses of the tissue to the drug are then recorded.

For a compound like this compound, these studies can provide valuable information about its effects on various smooth muscle functions, which can be indicative of its activity at different receptors in a more complex biological environment. nih.gov For example, the contractile response of vascular tissues can be used to study its effects on adrenergic receptors, which is relevant for predicting potential cardiovascular side effects like orthostatic hypotension. medscape.com These studies are instrumental in elucidating the compound's mechanism of action and its functional consequences in a system that retains some of the complexity of a whole organism. ontosight.ai

Comprehensive Neurochemical Assays in Cellular Systems

Comprehensive neurochemical assays are critical for defining the full receptor binding profile of a compound like this compound. These are typically radioligand binding assays where the compound's ability to displace a known radioactive ligand from a specific receptor is measured. nih.gov The results are expressed as the inhibition constant (Ki), which indicates the compound's affinity for the receptor.

Atypical antipsychotics are known for their broad receptor binding profiles. biorxiv.org For a compound like this compound, it is expected to show high affinity for dopamine D2 and serotonin 5-HT2A receptors. ontosight.aidrugbank.com The ratio of 5-HT2A to D2 receptor affinity is often considered a key determinant of a drug's "atypicality" and its potential for a lower incidence of extrapyramidal side effects. biorxiv.org These assays would also assess its affinity for a wide range of other receptors, including other dopamine and serotonin subtypes, as well as adrenergic, histaminergic, and muscarinic receptors, to predict its full therapeutic and side-effect profile. nih.govneiglobal.com

Table 1: Representative Receptor Binding Affinity of Iloperidone (B1671726) (a compound related to this compound)

This table shows the binding affinities (Ki, in nM) of iloperidone for various neurotransmitter receptors, which provides an example of the type of data generated for compounds like this compound. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
Dopamine Receptors
D26.3
D37.1
D423
Serotonin Receptors
5-HT2A5.6
5-HT641
5-HT743
5-HT1A53
Adrenergic Receptors
Alpha-16.7
Alpha-2c11
Data sourced from publicly available pharmacological data for iloperidone.

Role of High-Throughput Screening (HTS) in this compound Discovery and Optimization

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for their biological activity at a specific target. bmglabtech.comdrugtargetreview.com In the context of discovering and optimizing a compound like this compound, HTS would be employed in the early stages to identify initial "hits" from large chemical libraries that show desired activity, such as binding to the dopamine D2 or serotonin 5-HT2A receptors. bmglabtech.com

These automated assays are typically cell-based or biochemical and are designed for speed and scalability. youtube.comnih.gov Once initial hits are identified, medicinal chemists can synthesize related compounds, creating a focused library that is then screened to identify molecules with improved potency, selectivity, and drug-like properties. nih.gov This iterative process of synthesis and screening is crucial for optimizing a lead compound like this compound, enhancing its therapeutic potential while minimizing potential off-target effects. nih.gov

In Vivo Pharmacological Models for this compound Research (Animal Models)

In vivo studies, conducted in living organisms, are essential for understanding the complex physiological and behavioral effects of a drug candidate that cannot be fully captured by in vitro or ex vivo models. labforward.ioinvivofarm.dk For a potential antipsychotic like this compound, animal models, typically rodents, are used to assess its efficacy and potential side effects. scielo.brnih.gov

Utilization of Behavioral Neuroscience Paradigms for Mechanistic Insights

Behavioral neuroscience paradigms in animal models are crucial for evaluating the antipsychotic potential and side-effect liability of compounds like this compound. anilocus.comnumberanalytics.com These models aim to mimic certain aspects of psychiatric disorders. For instance, hyperlocomotion induced by psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) is a common model for psychosis-like behavior, and the ability of an antipsychotic to reduce this hyperactivity is predictive of its clinical efficacy against positive symptoms. nih.gov

Neurophysiological Studies in Animal Models, Including Electrophysiological Techniques

Neurophysiological studies in animal models are crucial for understanding how a compound like this compound might alter neural circuit activity and function. Electrophysiological techniques are a cornerstone of these investigations, allowing researchers to record the electrical activity of neurons.

In the preclinical assessment of a novel antipsychotic, researchers would typically use techniques such as in vivo electrophysiology to record from brain regions implicated in psychosis, such as the prefrontal cortex, striatum, and hippocampus. These studies might involve recording the firing rates of individual neurons (single-unit recording) or the collective activity of a population of neurons (local field potentials) in anesthetized or freely moving animals. Such studies help to characterize a compound's effect on neuronal excitability, synaptic transmission, and network oscillations, which are often dysregulated in psychiatric disorders. Animal models for these studies can range from rodents to larger animals, with the choice depending on the specific research question and the desired translational relevance to human pathophysiology. Current time information in Adelaide, AU.researchgate.netnih.govconductscience.comnih.gov

In Vivo Neurochemical Monitoring Techniques (e.g., Microdialysis)

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals. iemr.nosygnaturediscovery.com This technique is particularly valuable for assessing how a compound like this compound might modulate key neurotransmitter systems, such as dopamine and serotonin, which are primary targets for antipsychotic drugs.

A typical preclinical microdialysis study for a potential antipsychotic would involve implanting a microdialysis probe into brain areas like the nucleus accumbens, prefrontal cortex, and striatum. nih.govnih.gov Following administration of the compound, dialysate samples are collected at regular intervals and analyzed using sensitive analytical methods like high-performance liquid chromatography (HPLC) to quantify levels of dopamine, serotonin, and their metabolites. conductscience.com The results would provide a neurochemical profile of the drug, indicating its influence on neurotransmitter release and turnover in functionally distinct brain regions. For example, studies on the antipsychotic risperidone (B510) have used microdialysis to show an increase in dopamine and serotonin release and metabolism in various rat brain regions. nih.gov

Below is a hypothetical data table illustrating the type of data that would be generated in a microdialysis study.

Hypothetical In Vivo Microdialysis Data

Brain Region Neurotransmitter Baseline Level (pg/µL) Peak Level after Compound X (pg/µL) % Change from Baseline
Nucleus Accumbens Dopamine 5.2 12.5 +140%
Prefrontal Cortex Dopamine 1.8 4.1 +128%
Striatum Dopamine 8.9 15.3 +72%
Prefrontal Cortex Serotonin 0.7 1.5 +114%

Molecular and Cellular Analysis in Specific Animal Tissues and Brain Regions

To understand the mechanisms of action of a compound at the molecular and cellular level, researchers analyze specific animal tissues and brain regions following drug administration. These studies can reveal changes in gene expression, protein levels, and cellular signaling pathways.

For a compound like this compound, this would involve collecting brain tissue from specific regions of interest after treatment. Techniques such as quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-seq) could be used to measure changes in the expression of genes related to neurotransmitter receptors, signaling molecules, or synaptic plasticity. nih.govtracercro.com Western blotting or immunohistochemistry could then be used to determine if these changes in gene expression translate to altered protein levels. nih.gov Such analyses provide insights into the downstream molecular adaptations induced by the drug, helping to build a comprehensive picture of its pharmacological effects. Recent advancements in molecular imaging also allow for the detailed analysis of cellular composition and molecular architectures within the brain. upenn.eduarxiv.orgucl.ac.uk

Design and Execution of Proof-of-Concept Studies in this compound Preclinical Development

Proof-of-concept (POC) studies are a critical early step in drug development, designed to demonstrate that a new compound has the intended biological effect in a relevant disease model. erbc-group.com These studies provide the initial evidence of efficacy that justifies further, more extensive preclinical and clinical development. nih.govnih.gov

The design of a preclinical POC study for this compound would first involve selecting an appropriate animal model that recapitulates aspects of the human condition being targeted. The study would then aim to establish a dose-response relationship and confirm that the drug engages its intended molecular target in the brain. Key components of a POC study include:

Target Engagement: Demonstrating that the drug binds to its intended receptor or enzyme in the brain at clinically relevant doses.

Pharmacodynamic Readouts: Measuring a functional response to the drug, such as changes in neurotransmitter levels (as measured by microdialysis) or alterations in neuronal activity (as measured by electrophysiology).

Behavioral Models: Assessing the drug's effect on behaviors in animal models that are relevant to the symptoms of the targeted disorder.

The execution of these studies requires rigorous experimental design, including appropriate control groups and blinded data analysis, to ensure the results are reliable and can confidently inform a " go/no-go " decision for progressing the compound into later stages of development. biocurate.com

Metabolism Pathways of Tioperidone

In Vitro Metabolism Studies of Tioperidone

In vitro metabolism studies are fundamental to understanding the metabolic fate of a drug candidate. These studies utilize various biological preparations, such as liver microsomes, S9 fractions, and hepatocytes, to identify and characterize metabolic pathways in a controlled environment. evotec.combioivt.commdpi.com For antipsychotic drugs, these studies are crucial for predicting in vivo pharmacokinetics and potential drug-drug interactions. nih.govmdpi.com

While specific in vitro metabolism studies for this compound are not extensively detailed in publicly available literature, significant insights can be drawn from studies on structurally similar compounds, such as tiospirone (B1683174). Tiospirone, like this compound, is an antipsychotic agent, and its in vitro metabolism has been investigated using rat liver microsomes. nih.gov

Phase I metabolism involves the introduction or unmasking of functional groups, typically leading to a small increase in hydrophilicity. nih.govmdpi.com These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system and include oxidation, reduction, and hydrolysis. nih.govmdpi.com

For compounds structurally related to this compound, such as tiospirone, several Phase I metabolic transformations have been identified in vitro. nih.gov These findings suggest that this compound likely undergoes similar metabolic alterations. The major identified Phase I pathways include:

N-dealkylation: This process involves the removal of an alkyl group from a nitrogen atom. nih.govnih.gov In the case of tiospirone, N-dealkylation occurs on the butyl side chain at the piperazinyl nitrogen. nih.gov

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the molecule. For tiospirone, hydroxylation has been observed on the azaspirodecanedione ring, specifically at the C-6 position, which is alpha to the glutarimidyl carbonyl. nih.gov

Sulfoxide (B87167) Formation: This is an oxidation reaction where an oxygen atom is added to a sulfur atom. Tiospirone, which contains a benzisothiazole moiety, undergoes the formation of a sulfoxide. nih.gov

These oxidative reactions are common for many antipsychotic drugs and are crucial for their subsequent metabolism and elimination. mdpi.com

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. mdpi.combioivt.com Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. mdpi.com These reactions are catalyzed by various transferase enzymes. mdpi.com

The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in Phase I drug metabolism, responsible for the biotransformation of a vast number of clinically used drugs. mdpi.comresearchgate.net The specific CYP isozymes involved in the metabolism of a drug are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions. mdpi.commdpi.com

Although direct studies identifying the specific CYP isozymes responsible for this compound metabolism are limited, the metabolic pathways observed for the structurally similar tiospirone (N-dealkylation, hydroxylation, and sulfoxidation) are characteristic of CYP-mediated reactions. nih.govnih.gov Many atypical antipsychotics are metabolized by CYP1A2, CYP2D6, and CYP3A4. nih.govmdpi.comnih.gov For example, risperidone (B510) is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4. nih.gov It is therefore highly probable that one or more of these major CYP isozymes are involved in the metabolism of this compound.

While CYP enzymes are the primary drivers of Phase I metabolism, other non-CYP enzymes can also play a significant role in the biotransformation of drugs. researchgate.netmdpi.comgoogle.com These include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in Phase II metabolism, as well as enzymes like flavin-containing monooxygenases (FMOs), aldehyde oxidase (AO), and various hydrolases in Phase I. researchgate.netmdpi.com

Comprehensive metabolite profiling aims to detect and structurally elucidate all significant metabolites of a drug candidate in a given biological system. evotec.combioivt.com This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nlc-bnc.ca

For the related compound tiospirone, in vitro studies with rat liver microsomes led to the isolation and characterization of five distinct metabolites. nih.gov The primary methods used for their structural identification included gas chromatography/electron impact mass spectrometry (GC/EIMS) for the trimethylsilyl (B98337) (TMS) derivatives and desorption chemical ionization/mass spectrometry (DCI/MS) to characterize the sulfoxide and sulfone analogs. nih.gov A similar methodological approach would be necessary to create a comprehensive metabolite profile for this compound.

Table 1: Identified In Vitro Metabolites of the Structurally Related Compound Tiospirone nih.gov

Metabolite Type Metabolic Reaction Site of Modification
N-dealkylated metabolite N-dealkylation Butyl side chain at the piperazinyl nitrogen
Hydroxylated metabolite Hydroxylation C-6 on the azaspirodecanedione ring
Sulfoxide metabolite Sulfoxidation Benzisothiazole moiety

This table is based on data for tiospirone and is presented as a likely indicator for this compound's metabolism due to structural similarity.

The in vitro characterization of drug metabolism heavily relies on the use of subcellular fractions, which are preparations of specific cellular components. theswissbay.charchive.org The most commonly used fractions are:

Microsomes: These are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs, as well as some Phase II enzymes like UGTs. theswissbay.charchive.org The study on tiospirone utilized phenobarbital-induced rat liver microsomes, a common practice to increase the expression of certain CYP enzymes. nih.gov

S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, providing a broader range of metabolic capabilities, including both Phase I and Phase II reactions. theswissbay.charchive.org

Cytosol: This is the soluble portion of the cell cytoplasm and contains various soluble enzymes, including many Phase II transferases (e.g., SULTs, GSTs) and some non-CYP Phase I enzymes like aldehyde oxidase. theswissbay.charchive.org

Comprehensive Metabolite Profiling and Structural Identification (In Vitro)

In Vivo Metabolism Studies of this compound (Animal Models)

Extensive searches of scientific and biomedical literature have been conducted to gather information on the in vivo metabolism of the chemical compound this compound in animal models. Despite a thorough review of available resources, no specific studies detailing the in vivo metabolic pathways, metabolite identification and characterization, or comparative analysis of metabolism across different animal species for this compound were found.

Metabolite Identification and Characterization in Animal Models

There is currently no publicly available scientific literature that identifies or characterizes the metabolites of this compound in any animal models, including common preclinical species such as rats, dogs, or monkeys. Standard metabolic studies for a compound like this compound would typically involve the administration of the compound to these animals, followed by the collection of biological samples (e.g., urine, feces, and plasma). These samples would then be analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and identify the chemical structures of any metabolites formed. However, no such data has been published for this compound.

Comparative Analysis of Metabolic Pathways Across Different Animal Species

Due to the absence of in vivo metabolism data for this compound in any single animal species, a comparative analysis of its metabolic pathways across different species is not possible at this time. Such a comparative study would be essential to understand species-specific differences in how the compound is processed, which is a critical step in the preclinical development of new therapeutic agents. This analysis helps in selecting the most appropriate animal model for predicting human metabolism and potential toxicity. Without the foundational data on its metabolism in individual species, no such comparison can be drawn for this compound.

Analytical Methods for Quantification of Tioperidone in Research Matrices

Chromatographic Techniques for Tioperidone Quantification

Chromatography is a fundamental technique for separating and analyzing complex mixtures. openaccessjournals.com Its application in pharmaceutical analysis is extensive, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients (APIs) and their related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis due to its high resolution, accuracy, and efficiency in separating, identifying, and quantifying compounds in a mixture. openaccessjournals.combiomedpharmajournal.org The development of a robust HPLC method is a multi-step process that involves the careful selection of chromatographic conditions and rigorous validation to ensure the reliability and reproducibility of the results. openaccessjournals.com

For the analysis of antipsychotic drugs like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. nih.gov Method development typically involves optimizing the mobile phase composition, flow rate, and column temperature to achieve satisfactory separation and peak symmetry. nih.gov For instance, a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer is often used. nih.govresearchgate.net The pH of the buffer can significantly influence the retention and peak shape of ionizable compounds. researchgate.net

Validation of an HPLC method is performed according to established guidelines to demonstrate its suitability for its intended purpose. openaccessjournals.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. openaccessjournals.com

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. openaccessjournals.com

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at intra-day and inter-day levels. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Example of HPLC Method Parameters for Antipsychotic Drug Analysis

ParameterConditionReference
Column C18 (e.g., 4.6 x 100 mm, 3.5 µm) researchgate.net
Mobile Phase Methanol: 0.1 M NH4OAc pH 5.50 (60:40, v/v) nih.gov
Flow Rate 1.0 mL/min nih.govresearchgate.net
Column Temperature 35-40°C nih.govresearchgate.net
Detection Wavelength 274 nm nih.govresearchgate.net
Injection Volume 2-10 µL researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. cabr.ieasiapharmaceutics.info It is a powerful analytical tool for both qualitative and quantitative analysis and is particularly useful for the analysis of complex mixtures like herbal formulations and for quality control purposes. researchgate.net

The principle of HPTLC is based on the separation of components on a high-performance stationary phase (a pre-coated plate) by a mobile phase that moves through the stationary phase by capillary action. scribd.com Key advantages of HPTLC include the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. cabr.iemdpi.com

In the context of pharmaceutical analysis, HPTLC methods are developed to separate the drug of interest from other components in the sample. mdpi.com The choice of the stationary phase (e.g., silica (B1680970) gel 60 F254) and the mobile phase is critical for achieving the desired separation. mdpi.com After development, the separated components are visualized and quantified using a densitometer, which measures the absorbance or fluorescence of the spots. mdpi.com

Validation of an HPTLC method involves assessing parameters similar to those for HPLC, including linearity, precision, accuracy, specificity, and robustness, to ensure the reliability of the results. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. phenomenex.comopenaccessjournals.com It is widely used in the pharmaceutical industry for applications such as residual solvent analysis, impurity profiling, and the analysis of certain drug substances. scirp.orgdrawellanalytical.com

The utility of GC for the direct analysis of many pharmaceutical compounds, including some antipsychotics, can be limited if they are not sufficiently volatile or are thermally labile. researchgate.net In such cases, derivatization may be required to convert the analyte into a more volatile and thermally stable derivative. researchgate.net

When applicable, GC methods offer high resolution and sensitivity. phenomenex.com The separation is achieved on a column, and various detectors can be used for quantification, with the Flame Ionization Detector (FID) and Mass Spectrometer (MS) being common choices. scirp.org GC-MS, in particular, provides high specificity and structural information. nih.gov

While GC has been a well-established technique for the determination of some drug classes like tricyclic antidepressants, the trend for many pharmaceutical analyses has shifted towards HPLC and LC-MS/MS due to the broader applicability of these techniques to a wider range of compounds without the need for derivatization. nih.govmdpi.com

Spectroscopic and Spectrometric Methods for this compound Quantification

Spectroscopic and spectrometric methods are instrumental in the quantification of pharmaceutical compounds by measuring the interaction of electromagnetic radiation with the analyte.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., LC-MS/MS, HRMS/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly selective and sensitive method for the quantification of drugs and their metabolites in complex biological matrices. researchgate.netwaters.com Tandem mass spectrometry (MS/MS) further enhances selectivity and is considered a gold standard for therapeutic drug monitoring. biochemia-medica.com

LC-MS/MS methods offer significant advantages, including high selectivity, sensitivity, and the ability to analyze a large number of compounds in a single run. waters.combiochemia-medica.comnih.gov The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. rsc.orgnih.gov This includes selecting appropriate precursor and product ions for the analyte and internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. biochemia-medica.commdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown impurities and metabolites. americanpharmaceuticalreview.com The combination of HRMS with tandem MS (HRMS/MS) is a powerful tool for structural elucidation. americanpharmaceuticalreview.com

LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of multiple antipsychotic drugs, including compounds structurally related to this compound, in human plasma. nih.govbuffalostate.eduthermofisher.com These methods typically involve a simple sample preparation step, such as protein precipitation, followed by rapid chromatographic separation and detection by MS/MS. waters.comnih.gov

Table 2: Key Parameters in LC-MS/MS Method for Antipsychotic Drug Quantification

ParameterDescriptionReference
Ionization Technique Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. americanpharmaceuticalreview.comnih.gov
Mass Analyzer Triple quadrupole mass spectrometers are frequently used for quantitative analysis in SRM/MRM mode. biochemia-medica.com
Scan Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. biochemia-medica.commdpi.com
Internal Standard A stable isotope-labeled version of the analyte is often used to compensate for matrix effects and variability. nih.gov
Sample Preparation Protein precipitation is a common and simple method for plasma or serum samples. nih.gov

UV/Vis Spectrophotometry in this compound Analysis

UV/Vis spectrophotometry is a simple, rapid, and cost-effective analytical technique widely used in pharmaceutical analysis for the quantification of drugs. researchgate.netijpra.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpra.comcontractpharma.com

For a compound to be analyzed by UV/Vis spectrophotometry, it must possess a chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. researchgate.net The wavelength of maximum absorbance (λmax) is determined and used for quantification to ensure maximum sensitivity and to minimize interference. researchgate.net

While UV/Vis spectrophotometry is a valuable tool for the analysis of bulk drug substances and simple pharmaceutical formulations, its application to complex matrices like biological fluids can be limited by a lack of specificity. researchgate.netresearchgate.net Interference from other absorbing compounds in the matrix can lead to inaccurate results. researchgate.net Therefore, it is often used in conjunction with a separation technique like HPLC, where the UV/Vis spectrophotometer serves as the detector. researchgate.net

The development of a UV/Vis spectrophotometric method involves selecting an appropriate solvent in which the drug is soluble and stable, and which does not absorb in the same region as the analyte. The method is then validated for linearity, accuracy, and precision. researchgate.net

Immunoassay Techniques (e.g., ELISA) for this compound and its Metabolites in Biological Research Samples

Immunoassay techniques are powerful bioanalytical methods that utilize the specificity of antigen-antibody binding to measure the concentration of a substance in a biological sample. promega.comproteogenix.science These methods are known for their high sensitivity, specificity, and high-throughput capabilities, making them suitable for various stages of pharmaceutical research, including pharmacokinetic studies. proteogenix.sciencenih.gov For a compound like this compound and its metabolites, an immunoassay such as the Enzyme-Linked Immunosorbent Assay (ELISA) would be a viable method for quantification in research matrices like plasma, serum, or tissue lysates. nih.govnih.gov

The development of an immunoassay for this compound would first require the generation of specific antibodies that recognize and bind to this compound or its metabolites. This is a critical step that dictates the assay's specificity and sensitivity. promega.comcreative-diagnostics.com Once specific antibodies are available, several ELISA formats could be employed:

Competitive ELISA: This is a common format for small molecules like drugs. In this setup, a known amount of enzyme-labeled this compound competes with the this compound present in the biological sample for binding to a limited number of capture antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample. promega.com

Sandwich ELISA: This format is generally used for larger molecules but can be adapted. It requires two different antibodies that can bind to distinct, non-overlapping sites (epitopes) on the this compound molecule. proteogenix.sciencecreative-diagnostics.com One antibody acts as the capture antibody on the plate, while the other is labeled with an enzyme for detection. The signal is directly proportional to the analyte concentration. unimi.it

The procedure for an ELISA involves sequential steps of coating the plate with a capture antibody or antigen, adding the sample, introducing an enzyme-linked antibody, and finally adding a substrate that produces a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent). nih.govthermofisher.com The intensity of the signal is then used to determine the concentration of this compound by comparing it against a standard curve generated with known concentrations of the compound. nih.gov

While specific ELISA kits for this compound are not widely documented in commercial literature, the methodology has been successfully applied to similar atypical antipsychotics. For instance, ELISA has been used to measure levels of paliperidone (B428) and to detect Brain-Derived Neurotrophic Factor (BDNF) levels in patients treated with risperidone (B510) and paliperidone. tandfonline.comnih.govnih.gov These examples underscore the feasibility and utility of developing and validating an ELISA for the quantitative analysis of this compound and its metabolites in biological research samples. The sensitivity of modern ELISA platforms can be very high, with some capable of detecting analytes in the femtomolar range. cs-pbl.com

Validation Parameters for Analytical Methods in this compound Research (e.g., Linearity, Accuracy, Precision, Robustness, Specificity, Limits of Detection and Quantification)

Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. demarcheiso17025.com For this compound research, any quantitative method, whether it be chromatography-based or an immunoassay, must be rigorously validated according to guidelines established by bodies like the International Council on Harmonisation (ICH). demarcheiso17025.comijrpns.com The key validation parameters ensure the reliability, reproducibility, and accuracy of the data generated. arupconsult.com

Specificity Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components from the biological sample. demarcheiso17025.comijrpns.com For a this compound assay, specificity would be demonstrated by showing that there is no interference from placebo components, other structurally similar compounds, or endogenous substances in the matrix (e.g., plasma) at the retention time or signal position of this compound. ijrpns.comscispace.com

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. labmanager.com This is typically evaluated by analyzing a series of at least five standard solutions of this compound at different concentrations. labmanager.com The data are then plotted (response vs. concentration) and analyzed using linear regression. The correlation coefficient (r²) is a key indicator of linearity, with a value of ≥0.999 often being the acceptance criterion. demarcheiso17025.comnih.gov

Table 1: Example of Linearity Data for a Hypothetical this compound Assay

Concentration (ng/mL)Instrument Response (Peak Area)
5.012540
10.025100
25.062800
50.0124950
100.0250100
200.0499800

Regression Analysis: y = 2500x + 350; r² = 0.9998

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added (spiked) into a blank matrix and then analyzed. The percentage of the analyte recovered is calculated. Accuracy should be assessed at a minimum of three concentration levels (low, medium, high) across the specified range, with multiple replicates. nih.gov Acceptance criteria for accuracy are typically within 98-102% or 97-102% for drug assays. ijrpns.comnih.gov

Precision Precision expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov Precision is reported as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV). A %RSD of less than 2% is often required. ijrpns.comnih.gov

Table 2: Example of Accuracy and Precision Data for a Hypothetical this compound Assay

Concentration Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
15 (Low)1.851.95101.1
75 (Mid)1.501.6599.5
150 (High)1.251.40100.2

Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net For assays quantifying risperidone, a structurally similar drug, reported LOQ values can be as low as 0.5 mg/ml by HPLC and even lower by more sensitive techniques. ijrpns.comnih.gov

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scispace.com This provides an indication of its reliability during normal usage. For an HPLC method, variations might include changes in mobile phase composition (e.g., ±2%), pH, flow rate (e.g., ±0.1 mL/min), or column temperature. ijrpns.com The method is considered robust if the results remain within acceptable criteria despite these minor changes.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to measure only the analyte of interest.No interference from matrix components, placebo, or degradation products. scispace.com
LinearityProportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com
AccuracyCloseness of results to the true value.Recovery typically within 97-103% or 98-102%. ijrpns.comnih.gov
Precision (%RSD)Agreement between repeated measurements.RSD ≤ 2%. ijrpns.com
LOD & LOQLowest concentration detectable and quantifiable.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.net
RobustnessResistance to small, deliberate method changes.Results remain within accuracy and precision limits. ijrpns.com

Computational Chemistry and Molecular Modeling of Tioperidone

Molecular Docking Studies of Tioperidone-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are crucial for understanding the structural basis of its interactions with various neuroreceptors, which underpins its therapeutic effects and side-effect profile.

The primary mechanism of action for many antipsychotic drugs involves their interaction with dopamine (B1211576) and serotonin (B10506) receptors. psychopharmacologyinstitute.comnih.gov this compound's binding affinity for these receptors, typically expressed as the inhibition constant (Ki), determines its potency. A lower Ki value signifies a greater binding affinity. scielo.br These experimentally determined affinities are the foundation for computational docking studies, providing essential data for validating the predicted binding poses. While specific published docking studies focusing solely on this compound are not widely available, its known binding profile directs which receptor targets are of primary interest for such computational analysis.

Table 1: Experimentally Determined Receptor Binding Affinities (Ki) for Antipsychotic Drugs This table presents typical binding affinity data for antipsychotic agents to illustrate the receptors this compound interacts with. The number of crosses correlates to the strength of the binding affinity.

ReceptorBinding Affinity (Ki) RangeStrengthRelevance to this compound
Dopamine D21 < Ki < 10 nM+++ (Strong)Primary target for antipsychotic efficacy.
Serotonin 5-HT2A1 < Ki < 10 nM+++ (Strong)Key target for "atypical" antipsychotics, potentially mitigating extrapyramidal side effects. psychopharmacologyinstitute.com
α1-Adrenergic10 < Ki < 100 nM++ (Moderate)Associated with side effects like orthostatic hypotension.
Histamine H110 < Ki < 100 nM++ (Moderate)Associated with side effects such as sedation and weight gain. nih.gov

Data adapted from literature on antipsychotic receptor binding profiles. nih.gov

A typical molecular docking workflow for this compound would involve preparing the 3D structure of the target receptor (e.g., Dopamine D2 receptor) and the 3D structure of this compound. Using software like AutoDock, the program then samples a large number of possible orientations of this compound within the receptor's binding site, calculating a "docking score" for each to estimate binding affinity. nih.gov The results would reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound, explaining its affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. frontiersin.org This technique models the system at an atomic level, allowing researchers to observe the dynamic behavior of the this compound-receptor complex in a simulated physiological environment, offering insights beyond the static picture provided by molecular docking. nih.gov

A significant computational study utilized all-atom MD simulations to investigate the interaction between Timiperone (this compound) and Sirtuin 1 (SIRT1), a protein implicated in various complex diseases. plos.org In this research, this compound was identified as a potential SIRT1 inhibitor through a drug repurposing approach. plos.org MD simulations were performed for 500 nanoseconds (ns) to assess the stability and interaction mechanism of the SIRT1-Tioperidone complex. plos.org

The stability of the complex was analyzed using metrics such as the Root Mean Square Deviation (RMSD). The analysis showed that the SIRT1-Tioperidone complex maintained a stable conformation throughout the 500 ns simulation, indicating a robust and credible binding interaction. plos.org Such simulations are critical for confirming that a docked pose is stable and for understanding how the protein and ligand adapt to each other upon binding. plos.org

Table 2: Summary of Molecular Dynamics (MD) Simulation Findings for this compound-SIRT1 Complex

Analysis MetricObservationInterpretation
Simulation Duration500 nanoseconds (ns)Provides a substantial timeframe to evaluate the dynamic stability of the complex. plos.org
Root Mean Square Deviation (RMSD)Equilibrium in RMSD was achieved and maintained.The SIRT1-Tioperidone complex is conformationally stable over the simulation period. plos.org
Interaction AnalysisThe complex remained robust and stable.Corroborates that this compound can serve as a viable scaffold for developing potent SIRT1 inhibitors. plos.org

*Data derived from the molecular dynamics study of the SIRT1-Timiperone (this compound) complex. plos.org *

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. rsc.orgrsdjournal.org These methods provide highly accurate data on molecular systems, allowing for the prediction of various chemical properties from first principles. rsdjournal.org For this compound, these calculations can elucidate its intrinsic properties, such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

This information is invaluable for understanding the molecule's reactivity, metabolic stability, and the nature of its interactions with biological targets. mdpi.com For example, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions of this compound, predicting where it is likely to form hydrogen bonds or other electrostatic interactions within a receptor's binding pocket. Furthermore, quantum chemical calculations can help predict sites of metabolism by identifying atoms that are more susceptible to enzymatic reactions like oxidation. rsc.org

While specific, comprehensive quantum chemical studies on this compound were not identified in the searched literature, the application of these methods is a standard component of modern computational drug design.

Table 3: Potential Applications of Quantum Chemical Calculations for this compound

Calculated PropertyDescriptionRelevance to this compound
Molecular Geometry OptimizationCalculates the lowest energy, most stable 3D conformation of the molecule.Provides the accurate starting structure for docking and MD simulations. rsdjournal.org
Partial Atomic ChargesDetermines the distribution of electron density across the molecule.Helps in understanding electrostatic interactions with receptor residues. mdpi.com
HOMO/LUMO EnergiesCalculates the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the molecule's susceptibility to charge transfer and chemical reactions.
Reactivity DescriptorsIncludes properties like hardness, softness, and electronegativity.Predicts the molecule's overall chemical reactivity and potential for metabolic transformation.

In Silico Prediction of this compound's Pharmacological and ADME Properties

Before a drug candidate can be successful, it must possess a suitable profile for Absorption, Distribution, Metabolism, and Excretion (ADME). mdpi.com In silico ADME prediction has become a critical, cost-saving step in early drug discovery, allowing for the computational estimation of a compound's pharmacokinetic properties directly from its chemical structure. nih.govri.se

Computational models can predict a wide range of ADME-related properties for this compound. These predictions serve as an initial filter, flagging potential liabilities long before costly in vitro or in vivo experiments are conducted. ri.se Key properties evaluated include aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability (essential for a CNS-acting drug), plasma protein binding, and interaction with metabolic enzymes like the Cytochrome P450 family. mdpi.comthebts.org

While specific in silico ADME prediction data for this compound is not detailed in the available public literature, various web-based tools and specialized software platforms are routinely used in the pharmaceutical industry to generate these profiles.

Table 4: Key ADME Properties and In Silico Predictive Approaches for this compound

ADME PropertyImportance for this compoundCommon In Silico Method
Aqueous SolubilityInfluences dissolution and absorption.Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors. mdpi.com
Gastrointestinal (GI) AbsorptionDetermines oral bioavailability.Classification models based on physicochemical properties (e.g., Lipinski's Rule of Five).
Blood-Brain Barrier (BBB) PermeabilityCrucial for reaching CNS targets.Models based on polar surface area (PSA) and lipophilicity (logP).
Metabolism (CYP450 Inhibition/Substrate)Predicts drug-drug interaction potential and clearance pathways.Substructure pattern recognition and docking to CYP enzyme models. nih.gov
Plasma Protein BindingAffects the free concentration of the drug available to act on targets.QSPR models using descriptors related to size and lipophilicity. mdpi.com

Application of Computational Approaches in De Novo Design of Novel this compound Analogues

Computational chemistry provides powerful tools not just for analyzing existing drugs, but for the rational, de novo design of new chemical entities. sintef.nomdpi.com By leveraging the structural and dynamic insights gained from docking and MD simulations, medicinal chemists can design novel analogues of this compound with potentially improved properties, such as higher affinity, greater receptor selectivity, or a more favorable ADME profile. nih.govnih.gov

The process of designing this compound analogues would begin with the this compound-receptor complex model. Using this structural template, chemists can propose modifications to the this compound scaffold. For instance, a specific functional group could be added to form an additional hydrogen bond with a receptor residue, thereby increasing binding affinity. Alternatively, a part of the molecule might be altered to reduce its interaction with the hERG potassium channel to minimize cardiac risk, a common goal in antipsychotic drug design.

Computational tools can then be used to evaluate these hypothetical analogues before they are synthesized. nih.gov Their binding affinity can be predicted using docking, their stability assessed with MD simulations, and their ADME properties estimated using predictive models. This iterative cycle of design, computational evaluation, and refinement significantly accelerates the drug discovery process, focusing laboratory efforts on the most promising candidates. mdpi.com

Table 5: A Framework for Computational Design of this compound Analogues

StepComputational MethodObjective
1. Target AnalysisMolecular Docking & MD Simulations of this compoundIdentify key interactions and the structure-activity relationship (SAR). nih.gov
2. Idea GenerationStructure-Based Drug DesignPropose modifications to the this compound scaffold to enhance desired properties (e.g., affinity, selectivity).
3. Virtual ScreeningHigh-Throughput Virtual Screening (HTVS) & DockingRapidly assess the binding of a large library of designed analogues to the target receptor.
4. In Silico ProfilingADME/Tox Prediction ModelsFilter analogues based on predicted pharmacokinetic and safety profiles. ri.se
5. PrioritizationIntegrated Data AnalysisSelect a small number of the most promising analogues for chemical synthesis and experimental testing.

Q & A

Basic: What methodological frameworks are recommended for designing mechanistic studies on Tioperidone?

Answer: The PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) is widely used to structure research questions in pharmacology. For this compound, this translates to:

  • Population/Problem : Target biological systems (e.g., dopamine receptors).
  • Intervention/Exposure : this compound dosage and administration routes.
  • Comparison : Placebo or comparator antipsychotics (e.g., haloperidol).
  • Outcome : Receptor binding affinity, behavioral outcomes in animal models.
    This framework ensures alignment between hypotheses and experimental parameters .

Basic: What are the standard methodologies for assessing this compound’s pharmacokinetics in preclinical studies?

Answer: Key methods include:

  • High-Performance Liquid Chromatography (HPLC) for plasma concentration analysis.
  • Tissue distribution studies using radiolabeled this compound in rodent models.
  • Metabolite profiling via mass spectrometry.
    Ensure protocols adhere to OECD Guidelines for Testing of Chemicals (e.g., repeated-dose toxicity studies) and include detailed documentation of sample preparation, calibration curves, and validation parameters .

Advanced: How can researchers resolve reproducibility challenges in synthesizing this compound analogs?

Answer: Reproducibility issues often stem from inconsistent reaction conditions or impurity profiles. Mitigation strategies include:

  • Detailed synthetic protocols with step-by-step stoichiometry, solvent purity, and temperature gradients.
  • Characterization data (NMR, HRMS, HPLC purity ≥95%) for all intermediates and final compounds.
  • Open-access sharing of raw spectral data via repositories like Zenodo to enable cross-validation .

Advanced: How should contradictory data on this compound’s receptor selectivity be analyzed?

Answer: Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). A systematic approach involves:

  • Meta-analysis of binding affinity (Ki) values across studies, stratifying by assay type and cell lines.
  • Sensitivity analysis to identify outliers due to methodological differences (e.g., non-specific binding in membrane preparations).
  • Molecular docking simulations to reconcile in vitro/in vivo discrepancies .

Basic: What in vitro and in vivo models are optimal for evaluating this compound’s efficacy?

Answer:

  • In vitro : Dopamine D2/5-HT2A receptor binding assays using transfected HEK293 cells.
  • In vivo : Apomorphine-induced climbing behavior in mice (acute models) or social isolation-induced hyperlocomotion in rats (chronic models).
    Include positive controls (e.g., clozapine) and validate models with dose-response curves and behavioral scoring blinded to treatment groups .

Advanced: How can systematic reviews optimize evidence synthesis for this compound’s safety profile?

Answer: Follow PRISMA guidelines to:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥10 subjects).
  • Extract adverse event data (e.g., extrapyramidal symptoms, weight gain) and assess bias using ROBINS-I .
  • Perform subgroup analyses by patient demographics (age, comorbidities) and study duration.
    Use tools like Covidence for data extraction and RevMan for meta-analyses .

Basic: What validation criteria are critical for this compound’s analytical methods?

Answer: Ensure methods comply with ICH Q2(R1) guidelines:

  • Specificity : No interference from metabolites or excipients.
  • Linearity : R² ≥0.98 over the therapeutic range.
  • Accuracy/Precision : ≤15% deviation for intra-/inter-day replicates.
  • Stability : Assess under storage conditions (e.g., -80°C for plasma samples) .

Advanced: How can researchers address heterogeneity in preclinical data on this compound’s metabolic pathways?

Answer: Heterogeneity often results from species-specific CYP450 enzyme activity. Strategies include:

  • Cross-species hepatocyte assays to compare phase I/II metabolism.
  • Knockout murine models to isolate CYP3A4/2D6 contributions.
  • Pharmacogenomic profiling of human liver microsomes stratified by CYP genotypes .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Answer: Use non-linear regression (e.g., four-parameter logistic model) to calculate EC50/ED50 values. For behavioral data, apply mixed-effects models to account for inter-individual variability. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Advanced: How can multi-omics data be integrated to elucidate this compound’s polypharmacology?

Answer: Combine transcriptomics (RNA-seq of prefrontal cortex), proteomics (D2 receptor phosphorylation), and metabolomics (striatal dopamine levels) using pathway enrichment tools (e.g., Gene Ontology, KEGG). Validate findings with knockdown/overexpression models and network pharmacology to map off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.